N-(ADAMANTAN-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
N-(ADAMANTAN-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-adamantyl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide is 370.1448057 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Research and Apoptosis Induction
A study has revealed the apoptotic and antiproliferative activities of molecules derived from an adamantyl-substituted retinoid, including its effects on cancer cell growth and angiogenesis. This research highlights the potential of modifying the carboxylate group to influence apoptosis, proliferation, and protein-tyrosine phosphatase activity in various cancer cell lines (Dawson et al., 2007).
Material Science
New polyamide-imides containing pendent adamantyl groups have been synthesized, showcasing inherent viscosities and solubility in various solvents. These materials exhibit high glass transition temperatures and thermal stability, indicating their suitability for advanced material applications (Liaw & Liaw, 2001).
Antimicrobial Activity
Adamantane-1-carbohydrazide derivatives have shown broad-spectrum antimicrobial activity, including effectiveness against Gram-positive bacteria and the yeast-like fungus Candida albicans. This research suggests the potential of these compounds in developing new antimicrobial agents (El-Emam et al., 2012).
Synthesis and Chemical Characterization
The synthesis and characterization of novel polymers and compounds featuring adamantyl groups, such as polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units, have been explored. These studies provide insights into the chemical properties and potential applications of these materials in various domains (Hsiao et al., 2009).
Pharmacological Interactions
The interaction of adamantyl-substituted molecules with the orphan nuclear receptor small heterodimer partner has been examined, highlighting the impact of structural modifications on cancer cell growth inhibition and apoptosis induction. Such studies are crucial for understanding the molecular mechanisms behind the pharmacological effects of these compounds (Dawson et al., 2008).
Properties
IUPAC Name |
N-(2-adamantyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-11-18(20(24-26-11)16-4-2-3-5-17(16)22)21(25)23-19-14-7-12-6-13(9-14)10-15(19)8-12/h2-5,12-15,19H,6-10H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOULSJQTZYNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4CC5CC(C4)CC3C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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